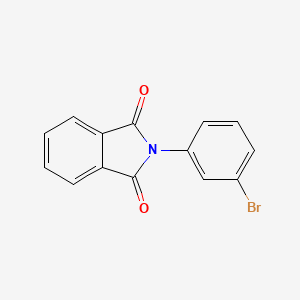

N-(3-Bromophenyl)phthalimide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJGKRXJINAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257116 | |

| Record name | 2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-22-3 | |

| Record name | 2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19357-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Solid State Analysis of N 3 Bromophenyl Phthalimide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers an atomic-resolution view of the compound in its crystalline form. The study, conducted at 298 K, has yielded high-quality data allowing for a comprehensive understanding of its structural features. iucr.org

The crystal packing of N-(3-Bromophenyl)phthalimide is notably influenced by a specific and directional intermolecular interaction. The structure reveals that two molecules are linked across a crystallographic center of inversion, forming a centrosymmetric dimer. iucr.org This linkage is mediated by a short Br···O interaction between the bromine atom of one molecule and a carbonyl oxygen atom of the phthalimide (B116566) group of a neighboring molecule. The measured distance for this Br···O contact is 3.093 (3) Å. iucr.orgiucr.org This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant and attractive interaction that plays a crucial role in the stabilization of the crystal structure.

The crystallographic analysis confirms that this compound crystallizes in the monoclinic system. The specific space group was determined to be P2₁/n, which is a common space group for organic molecules. iucr.org The detailed unit cell parameters and other crystal data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₄H₈BrNO₂ |

| Formula weight | 302.12 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.025 (1) iucr.org |

| b (Å) | 7.877 (1) iucr.org |

| c (Å) | 12.877 (1) iucr.org |

| β (°) | 106.03 (1) iucr.org |

| Volume (ų) | 1172.3 (1) iucr.org |

| Z (molecules per unit cell) | 4 iucr.org |

| Temperature (K) | 298 iucr.org |

| R-factor | 0.036 iucr.org |

Advanced Crystallographic Data Analysis

While the primary crystallographic data provides a static picture, advanced computational methods can offer deeper insights into the nature and significance of the intermolecular contacts.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgmdpi.commdpi.com By mapping properties onto a surface defined by the molecule's electron density contribution to the crystal, it provides a unique fingerprint of the crystalline environment. For this compound, a Hirshfeld analysis would allow for the graphical representation of all close contacts simultaneously.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40% |

| C···H / H···C | ~22% |

| O···H / H···O | ~15% |

| Br···H / H···Br | ~13% |

| Br···O / O···Br | ~5% |

Reduced Density Gradient (RDG) analysis is another theoretical method that complements Hirshfeld analysis by identifying and visualizing non-covalent interactions in real space. dergipark.org.trresearchgate.net It plots the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix, to distinguish between different interaction types. chemrxiv.org

An RDG analysis of this compound would generate 3D isosurfaces within the molecular structure, color-coded to represent the nature of the interactions. Large, low-density green surfaces would indicate weak, delocalized van der Waals forces, which are expected to be prevalent. Blue spikes or discs between atoms would signify strong, attractive interactions like the key Br···O contact, while red areas would indicate regions of strong steric repulsion. dergipark.org.tr This visualization would provide a clear and intuitive depiction of the forces holding the crystal lattice together, confirming the bonding nature of the Br···O interaction and mapping out the broader landscape of weaker, but cumulatively important, van der Waals contacts.

Crystal Structure Prediction (CSP) for N-Halide Phthalimides

Crystal Structure Prediction (CSP) has emerged as a powerful tool to complement experimental solid-form screening, offering insights into thermodynamically feasible crystal packings. rsc.org For N-halide phthalimides, CSP methods are employed to generate and rank potential crystal structures based on their thermodynamic stability, which is approximated by calculating the crystal lattice energy. rsc.org These computational approaches are particularly valuable for exploring polymorphism, where a single compound can exist in multiple crystalline forms. rsc.orgresearchgate.net

Research into N-halide phthalimides, such as N-chlorophthalimide (ncp), N-bromophthalimide (nbp), and N-iodophthalimide (nip), has utilized CSP to successfully predict experimental structures and suggest likely candidates for unknown structures. rsc.org This approach helps to understand the complex interplay of intermolecular forces that govern crystal packing. uspex-team.org

Theoretical Frameworks and Methodologies for CSP

The foundation of modern CSP lies in combining sophisticated search algorithms with accurate energy evaluation methods. rsc.org The primary goal is to locate the global minimum on the lattice energy landscape, which corresponds to the most stable crystal structure. rsc.org

Theoretical Frameworks: The predominant framework for organic CSP involves a search for the most thermodynamically stable crystal structures. rsc.orgrsc.org This process is computationally demanding, requiring the generation of thousands to millions of plausible crystal structures and an accurate evaluation of their relative lattice energies. rsc.org Computational chemistry provides the necessary theoretical tools, using methods like Density Functional Theory (DFT) to calculate the energy of a crystal structure and optimize its geometry. numberanalytics.com An emerging approach involves a first-principles methodology that relies on crystal structure prediction, solid-state topochemical principles, and high-quality electronic structure methods to predict transformations. nsf.govrsc.org

Methodologies: A variety of methodologies are employed to tackle the CSP problem for organic molecules like N-halide phthalimides:

Evolutionary Algorithms: Algorithms such as USPEX are widely used to explore the potential energy surface and identify low-energy crystal structures. rsc.orgresearchgate.net These algorithms mimic natural selection to efficiently search for stable packings.

Energy Calculations: The accuracy of CSP heavily relies on the method used for calculating lattice energies. While empirical force fields can be used for initial screening, high-level quantum mechanical calculations are necessary for reliable ranking. rsc.orgnih.gov Methods include Density Functional Theory with dispersion corrections (pDFT+D) and Symmetry-Adapted Perturbation Theory (SAPT), which provides accurate interaction energies. nih.gov

Synthon Approach: This method combines CSP with crystal engineering concepts. rsc.orguspex-team.org It involves identifying preferable supramolecular synthons—robust intermolecular interaction patterns—from crystallographic databases like the Cambridge Structural Database (CSD). rsc.org For N-halide phthalimides, the halogen bonding N–X⋯O=C synthon was identified as a crucial touchstone for identifying the most likely crystal structures among the predicted low-energy candidates. rsc.orguspex-team.org

Machine Learning: More recently, machine learning and artificial intelligence frameworks, such as DeepCSP, have been developed. researchgate.netnih.gov These methods use generative adversarial networks (GANs) and graph convolutional networks (GCNs) trained on large crystallographic datasets to rapidly generate and rank trial crystal structures, significantly reducing computational time compared to traditional QM-based methods. researchgate.netnih.gov

Table 1: Key Methodologies in Crystal Structure Prediction

| Methodology | Description | Application in N-Halide Phthalimide Studies |

|---|---|---|

| Evolutionary Algorithms (USPEX) | An algorithm used to predict sets of low-energy crystal structures by mimicking evolutionary processes. rsc.orgresearchgate.net | Applied to generate possible crystal structures for N-chlorophthalimide (ncp), N-bromophthalimide (nbp), and N-iodophthalimide (nip). rsc.org |

| Synthon Approach | Combines CSP with the analysis of recurring interaction patterns (synthons) from the Cambridge Structural Database (CSD) to identify likely structures. rsc.orguspex-team.org | The N–X⋯O halogen bond synthon was used as a "touchstone" to successfully identify the experimental structures of ncp and nbp from the predicted candidates. rsc.org |

| Quantum Mechanics (DFT, SAPT) | High-level computational methods used to accurately calculate the lattice energies of predicted crystal structures for reliable ranking. numberanalytics.comnih.gov | Relative energies of the lowest-energy predicted structures for ncp, nbp, and nip were calculated using methods like PBE + D3, PBE + MBD, and PBE0 + MBD to rank them. uspex-team.org |

| Machine Learning (DeepCSP) | AI-driven frameworks that use trained models to generate and rank crystal structures with high speed. nih.gov | While not specifically detailed in the N-halide phthalimide studies, this represents the state-of-the-art for rapid CSP of organic compounds. researchgate.netnih.gov |

Prediction of Co-crystal Structures and Halogen Bonding Patterns

CSP calculations are not limited to pure compounds; they are also highly effective in predicting the formation and structure of co-crystals. uspex-team.org A study on the potential co-crystals between N-halide phthalimides (where X = Cl, Br, I) and 3,5-dimethylpyridine (B147111) (35DMP) highlights the power of this approach. uspex-team.orgnih.gov

The prediction hinges on the competition between different intermolecular interactions. uspex-team.org In the pure crystal structures of N-halide phthalimides, the N—X···O halogen bond is a crucial interaction. uspex-team.org However, when a co-former like 35DMP is introduced, a more robust N—X···N halogen bond can form. uspex-team.org The likelihood of co-crystal formation is determined by whether the N—X···N interaction is strong enough to dominate over the interactions present in the pure crystals. uspex-team.org

The strength of this interaction is related to the size and magnitude of the σ-hole on the halogen atom. uspex-team.org Analysis of Molecular Electrostatic Potential (MEP) maps shows that for bromine and iodine, the σ-hole is well-suited for strong N—X···N bonding. In contrast, the smaller σ-hole on chlorine makes the N—Cl···N bond less favorable, hindering co-crystal formation. uspex-team.org

Research Findings:

N-bromophthalimide (nbp) with 35DMP: CSP calculations correctly predicted the known co-crystal structure. The top-ranked predicted structure was identical to the experimental one, validating the methodology. researchgate.netuspex-team.org

N-iodophthalimide (nip) with 35DMP: For this unknown system, the top-ranked CSP result was suggested as a likely co-crystal structure, featuring a strong N—I···N halogen bond. uspex-team.orgnih.gov

N-chlorophthalimide (ncp) with 35DMP: Calculations suggested that co-crystal formation is improbable. uspex-team.orgiucr.org This is attributed to the weaker N—Cl···N interaction, which cannot effectively compete with the interactions that stabilize the pure crystals of ncp and 35DMP. uspex-team.org

These findings demonstrate that CSP, guided by an understanding of intermolecular forces like halogen bonding, can reliably predict the outcome of co-crystallization experiments. uspex-team.org

Table 2: Predicted Co-crystal Formation and Key Interactions

| System | CSP Prediction Outcome | Dominant Interaction in Co-crystal | Basis for Prediction |

|---|---|---|---|

| N-chlorophthalimide (ncp) + 35DMP | Co-crystal formation is improbable. uspex-team.org | N/A | The N—Cl···N halogen bond is not strong enough to compete with the C—H···O/X/N and N—Cl···O interactions that favor the formation of pure crystals. uspex-team.org |

| N-bromophthalimide (nbp) + 35DMP | Co-crystal formation is favorable; rank 1 structure matches the known experimental structure. uspex-team.orgnih.gov | Strong N—Br···N halogen bond (bond angle of 176.45°). uspex-team.org | The σ-hole on the bromine atom is well-suited for forming a robust N—Br···N halogen bond, which drives co-crystal formation. uspex-team.org |

| N-iodophthalimide (nip) + 35DMP | Co-crystal formation is likely; rank 1 structure is proposed as the probable experimental structure. uspex-team.orgiucr.org | Strong N—I···N halogen bond. uspex-team.org | Similar to bromine, the large σ-hole on the iodine atom promotes a strong N—I···N interaction, making co-crystallization favorable. uspex-team.org |

Spectroscopic Characterization and Spectroscopic Computational Correlation

Vibrational Spectroscopy (FTIR) Studies

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The experimental FTIR spectrum of N-(3-Bromophenyl)phthalimide, typically recorded using a KBr pellet, displays several characteristic absorption bands. Key peaks are observed corresponding to the stretching and bending vibrations of its constituent bonds. For instance, the spectrum of a related compound, N-(3-bromopropyl)phthalimide, shows identifiable peaks for various molecular vibrations. In N-phenylphthalimide derivatives, characteristic bands for the aromatic C-H stretching, the C=O stretching of the phthalimide (B116566) group, and C-Br stretching are evident. researchgate.netvulcanchem.com For example, the IR spectrum of N-(o-bromophenyl)phthalimide shows a prominent C=O stretching frequency at 1675 cm⁻¹. medcraveonline.com Similarly, the C=O stretching of the phthalimide group in N-(4-Bromophenyl)phthalimide is observed at approximately 1744.98 cm⁻¹. vulcanchem.com

A detailed look at the vibrational spectrum reveals:

Aromatic C-H Stretching: Bands appearing in the region of 3089 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretching: Two distinct bands are characteristic of the phthalimide group, often seen around 1762 cm⁻¹ and 1708 cm⁻¹. researchgate.net These correspond to the symmetric and asymmetric stretching of the two carbonyl groups.

Aromatic C=C Stretching: These vibrations are typically observed in the 1612 cm⁻¹ to 1427 cm⁻¹ range. researchgate.net

C-N Stretching: A band for the C-N bond within the imide ring can be found.

C-Br Stretching: The presence of the bromine atom is confirmed by a band in the lower frequency region of the spectrum, around 1076 cm⁻¹. researchgate.net

Interactive Data Table: Experimental FTIR Peaks for this compound and Related Compounds

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3089 | researchgate.net |

| Asymmetric C=O Stretch | 1762 | researchgate.net |

| Symmetric C=O Stretch | 1708 | researchgate.net |

| Aromatic C=C Stretch | 1612, 1427 | researchgate.net |

| C-Br Stretch | 1076 | researchgate.net |

To complement the experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.govacs.org These computational studies can predict the vibrational frequencies of the molecule, which can then be correlated with the experimental FTIR spectrum. nih.gov By performing a normal coordinate analysis, each observed band can be assigned to a specific vibrational mode of the molecule. sciensage.info

The theoretical calculations for similar molecules, such as N-bromophthalimide, have shown good agreement between the computed and observed frequencies. nih.gov This correlation allows for a more confident assignment of the experimental peaks and a deeper understanding of the molecule's vibrational behavior. For instance, in a study on a related brominated compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to support the experimental vibrational spectroscopic findings. sci-hub.reddntb.gov.ua

Interactive Data Table: Correlation of Experimental and Theoretical Vibrational Frequencies

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3089 | Calculated values would be here |

| Asymmetric C=O Stretch | 1762 | Calculated values would be here |

| Symmetric C=O Stretch | 1708 | Calculated values would be here |

| Aromatic C=C Stretch | 1612 | Calculated values would be here |

| C-N Stretch | (Not specified) | Calculated values would be here |

| C-Br Stretch | 1076 | Calculated values would be here |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. The aromatic protons of the phthalimide and the bromophenyl groups resonate at distinct chemical shifts, typically in the downfield region of the spectrum. vulcanchem.com For N-(o-bromophenyl)phthalimide, the aromatic protons appear as a multiplet in the range of δ 7.22-8.12 ppm. medcraveonline.com In a similar compound, N-(3-bromopropyl)phthalimide, the protons of the propyl chain show characteristic signals that are influenced by the adjacent bromine atom and the phthalimide group. chemicalbook.comspectrabase.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The carbonyl carbons of the phthalimide group are particularly deshielded and appear at a low field. The aromatic carbons also show a range of chemical shifts depending on their electronic environment. For N-(3-bromopropyl)phthalimide, the carbon atoms of the propyl chain can also be distinctly identified. chemicalbook.com

Computational methods, particularly DFT, are also used to calculate the theoretical NMR chemical shifts. uni-bonn.de These calculations provide theoretical isotropic shielding values that can be converted to chemical shifts and compared with the experimental data. acs.org This comparison aids in the definitive assignment of the NMR signals to specific hydrogen and carbon atoms in the molecule. uni-bonn.de The accuracy of these theoretical predictions has been shown to improve with the use of advanced computational models and machine learning-based correction methods. uni-bonn.de

Interactive Data Table: Experimental ¹H and ¹³C NMR Chemical Shifts for N-arylphthalimide Derivatives

| Nucleus | Experimental Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic ¹H | 7.22-8.12 | m | medcraveonline.com |

| Aromatic ¹³C | (Not specified) | ||

| Carbonyl ¹³C | (Not specified) |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation patterns observed in the mass spectrum can also provide structural information. The fragmentation of the molecular ion can lead to the formation of stable fragments, such as the phthalimide cation or the bromophenyl cation, which further corroborates the proposed structure. For instance, GC-MS data is available for the related N-(3-bromopropyl)phthalimide. nih.gov

Computational Chemistry and Quantum Chemical Investigations of N 3 Bromophenyl Phthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems, such as molecules. This method is predicated on the principle that the ground-state energy of a molecule is a functional of its electron density. For the analysis of N-(3-Bromophenyl)phthalimide, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to predict a wide range of molecular properties with considerable accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible. The resulting optimized structure provides a realistic representation of the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters for a Phthalimide (B116566) Derivative Note: This table presents representative data for a related phthalimide structure calculated using DFT methods, as specific data for this compound is not available in the searched literature. The values illustrate typical bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (imide) | 1.40 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Angle | O=C-N | 125.5° |

| Bond Angle | C-N-C | 111.0° |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Orbital Energies and Energy Gap Note: The following values are illustrative, based on typical DFT calculations for similar aromatic imide structures, to demonstrate the expected electronic properties.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.30 eV |

| Energy Gap (ΔE) | 4.55 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface using a color spectrum. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack.

In this compound, the MEP map would show the most negative potential localized around the two carbonyl oxygen atoms of the phthalimide ring due to their high electronegativity. The most positive potential would likely be found on the hydrogen atoms of the aromatic rings. This analysis provides a clear picture of the molecule's charge distribution and helps to predict its intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer (hyperconjugation) interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction.

For this compound, significant interactions would be expected between the lone pair (n) orbitals of the oxygen and bromine atoms and the antibonding (π) orbitals of the aromatic rings and carbonyl groups. These n → π interactions contribute to the stabilization of the molecule and are indicative of intramolecular charge transfer, which is a key factor influencing the molecule's electronic and optical properties.

Table 3: Key NBO Interactions and Stabilization Energies E(2) Note: This table shows hypothetical but representative NBO analysis data for this compound, illustrating the types of interactions that define its electronic structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(O) of C=O | π(C-C) of Phenyl Ring | ~22.5 |

| n(Br) | σ(C-C) of Phenyl Ring | ~5.8 |

| π(C-C) of Phenyl Ring | π*(C=O) of Phthalimide | ~18.3 |

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for modern photonic and optoelectronic technologies. Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer from a donor to an acceptor group, are promising NLO candidates.

This compound, with its donor (bromophenyl) and acceptor (phthalimide) components, has the potential for a notable NLO response. DFT calculations can quantify its NLO properties, providing a theoretical basis for its evaluation as a potential NLO material.

Table 4: Calculated Non-Linear Optical (NLO) Properties Note: The data presented are illustrative values for a molecule with similar donor-acceptor characteristics.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3.5 Debye |

| Mean Polarizability (α) | ~25 x 10-24 esu |

| First Hyperpolarizability (β₀) | ~15 x 10-30 esu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used predominantly in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity or a specific property. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic) and experimentally measured activity.

Phthalimide derivatives have been investigated for a wide range of biological activities, including anticonvulsant properties. In a QSAR study, this compound would be part of a larger dataset of related compounds. Descriptors derived from its computed structure—such as its dipole moment, molecular volume, surface area, and HOMO/LUMO energies—would be used as variables in the model. The resulting QSAR model could then predict the activity of new, unsynthesized compounds and provide insights into the structural features, such as the position of the bromine atom, that are critical for the desired biological effect.

Development of Predictive Models for Biological Activities

The development of predictive models for the biological activities of phthalimide derivatives is a significant area of computational research. These models, often based on Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate the structural or physicochemical properties of molecules with their biological effects. For a compound like this compound, a predictive model would likely be developed by synthesizing a series of related compounds with variations in the substitution pattern on the phenyl ring.

The biological activity of these compounds against a specific target, such as an enzyme or receptor, would be experimentally determined. Computational methods would then be used to calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a mathematical model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized phthalimide derivatives.

Identification of Key Molecular Descriptors and Structural Features

Through computational analysis, key molecular descriptors and structural features that govern the biological activity of phthalimide derivatives can be identified. For this compound, the presence of the bromine atom at the meta position of the phenyl ring is a critical feature. Its electronegativity and size would significantly influence the molecule's electronic distribution and steric profile.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide insights into the electronic properties of the molecule. These calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and ability to participate in charge-transfer interactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Table 1: Potentially Important Molecular Descriptors for this compound

| Descriptor Category | Specific Descriptor | Potential Significance |

| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Influences solubility and interactions with polar environments. | |

| Mulliken Atomic Charges | Indicates the partial charge on each atom, affecting intermolecular interactions. | |

| Steric/Topological | Molecular Volume | Relates to the size of the molecule and its fit within a binding site. |

| Molecular Surface Area | Affects solubility and interactions with the solvent and target molecules. | |

| Ovality | Describes the deviation of the molecule from a spherical shape. | |

| Hydrophobic | LogP | A measure of the molecule's lipophilicity, affecting membrane permeability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential mechanism of action of a drug candidate.

Predictive Binding Modes and Interaction Energies

For this compound, molecular docking simulations would involve placing the molecule into the active site of a biologically relevant protein target. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode. Studies on similar phthalimide derivatives have explored their interactions with targets such as enzymes involved in cancer and inflammation. redalyc.orgacs.org The binding energy provides an estimate of the affinity of the ligand for the target protein.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Once a plausible binding mode is identified, the interactions between this compound and the amino acid residues of the target protein can be analyzed in detail. These interactions are crucial for the stability of the ligand-protein complex. Key interactions would likely include:

Hydrogen Bonding: The carbonyl groups of the phthalimide moiety are potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and phthalimide rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms.

Pi-Pi Stacking: The aromatic rings of the phthalimide and phenyl groups can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking.

Conformational Dynamics and Stability Studies

An MD simulation would treat the atoms of the this compound-protein complex as a system of interacting particles and solve Newton's equations of motion for this system over time. This allows for the observation of the conformational changes in both the ligand and the protein.

For this compound, MD simulations could be used to:

Assess the stability of the binding mode predicted by molecular docking.

Investigate the flexibility of the ligand within the binding site.

Analyze the dynamics of the intermolecular interactions, such as the formation and breaking of hydrogen bonds.

Calculate the binding free energy, which is a more rigorous measure of binding affinity than the docking score.

By observing the trajectory of the simulation, researchers can gain valuable insights into the stability of the complex and the key interactions that maintain the bound state.

Ligand-Protein Complex Stability Over Time

To evaluate the stability and dynamic behavior of a ligand-protein complex, molecular dynamics (MD) simulations serve as a powerful computational tool. nih.govnih.gov Following molecular docking studies that predict the initial binding pose of a compound like this compound within a protein's active site, MD simulations provide insights into the persistence of these interactions over a set period, typically ranging from nanoseconds to microseconds. nih.govunair.ac.id This analysis is crucial for validating the docking results and ensuring the predicted binding is not transient but represents a stable interaction. acs.orgresearchgate.net

The stability of the complex is primarily assessed by monitoring two key parameters: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.govcomputabio.com

Root Mean Square Deviation (RMSD)

The RMSD measures the average displacement of the protein's backbone atoms (specifically the Cα atoms) or the ligand's atoms from their initial docked position over the course of the simulation. computabio.commdpi.com A lower and more stable RMSD value over time generally indicates that the protein-ligand complex has reached equilibrium and remains stable, with minimal conformational changes. acs.orgresearchgate.net Conversely, large fluctuations or a continuously increasing RMSD suggest instability and potential dissociation of the ligand from the binding pocket. researchgate.netmdpi.com

In studies of related isoindoline-1,3-dione derivatives, MD simulations are often run for periods of up to 100 nanoseconds (ns), which is considered a sufficient timeframe to assess the conformational stability of the complex. acs.orgsemanticscholar.org For instance, in a simulation of an isoindoline-1,3-dione derivative complexed with the InhA enzyme, the complex was observed to achieve stability after an initial fluctuation period of 20-30 ns, maintaining a constant RMSD of approximately 2.1 Å for the remainder of the simulation. acs.org Similarly, simulations of other phthalimide derivatives have shown stable complexes with average RMSD values ranging from 1.7 Å to 3.5 Å after an initial equilibration phase. mdpi.com

| Compound Type | Target Protein | Simulation Duration (ns) | Average Protein RMSD (Å) | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivative | InhA | 100 | ~2.1 | acs.org |

| N-benzylpiperidinylamine-isoindoline-1,3-dione | AChE | Not Specified | 1.7 ± 0.1 | mdpi.com |

| N-benzylpiperidinylamine-isoindoline-1,3-dione | BuChE | Not Specified | 3.1 ± 0.7 | mdpi.com |

| Phthalimide-benzenesulfonamide hybrid | α-glucosidase | 60 | ~1.5 |

Root Mean Square Fluctuation (RMSF)

The RMSF analysis provides information on the flexibility of individual amino acid residues within the protein structure during the simulation. nih.govcomputabio.com By calculating the fluctuation of each residue's Cα atom around its average position, it is possible to identify which parts of the protein are rigid and which are more flexible. researchgate.net Low RMSF values for residues in the binding site indicate that they are constrained by their interaction with the ligand, which is a strong indicator of stable binding. nih.gov Higher peaks in an RMSF plot typically correspond to loop regions or the N- and C-terminal ends of the protein, which are inherently more flexible. nih.gov The stability of a complex is further supported when the key interacting residues identified in docking studies exhibit minimal fluctuations during the MD simulation. nih.gov

Mechanistic Studies of Biological Activities and Molecular Target Interactions

Antimicrobial Activity: Molecular Basis and Target Engagement

The antimicrobial potential of phthalimide (B116566) derivatives has been an area of active investigation. While direct studies on the specific molecular mechanisms of N-(3-Bromophenyl)phthalimide are limited, the broader class of N-substituted phthalimides provides insights into its likely modes of action against bacterial and fungal pathogens.

N-substituted phthalimides have demonstrated the ability to inhibit the growth of various pathogenic microbes. In fungi, such as Candida species, certain N-substituted phthalimides have been shown to be fungistatic. The proposed mechanism involves the disruption of critical cellular processes. For instance, N-butylphthalimide, a related compound, has been observed to inhibit biofilm formation and hyphal development in Candida albicans nih.gov. This is achieved through the downregulation of genes essential for these processes, such as ECE1, HWP1, and UME6 nih.gov. The hydrophobic nature of the phthalimide scaffold is thought to facilitate its interaction with and passage through biological membranes, a key feature for its antimicrobial action mdpi.com.

In bacteria, the mechanism of action for phthalimide derivatives is believed to involve the inhibition of essential enzymes. Molecular docking studies on some phthalimide analogs suggest potential binding to bacterial DNA gyrase B, an enzyme crucial for DNA replication researchgate.net.

While a definitive molecular target for this compound in common bacteria and fungi has not been explicitly identified in the reviewed literature, broader studies on phthalimide derivatives point towards several potential targets. As mentioned, DNA gyrase B in bacteria is a possible target researchgate.net.

In fungi, the mechanism may be more complex and could involve multiple targets. For example, some N-substituted phthalimides have been shown to downregulate the expression of genes critical for virulence, such as those involved in hyphal formation and biofilm maintenance in Candida albicans nih.gov. The hydrophobic phthalimide core and the nature of the substituent on the nitrogen atom are believed to play a significant role in the binding affinity and specificity to these molecular targets.

Antitubercular Activity: Focus on Enzymatic Inhibition

The antitubercular properties of this compound and related compounds have been more specifically characterized, with a key enzyme in Mycobacterium tuberculosis identified as a primary target.

Research has demonstrated that phthalimide analogs can act as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, known as InhA researchgate.netd-nb.info. InhA is a vital enzyme in the mycobacterial fatty acid elongation cycle and is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall nih.govnih.gov. Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death nih.gov.

A significant finding in this area is the crystal structure of M. tuberculosis InhA in a complex with N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, a compound containing the N-(3-bromophenyl) moiety pdbj.org. This provides direct evidence of the interaction between the N-(3-bromophenyl) group and the InhA enzyme, highlighting its importance in the inhibitory activity. The amide carbonyl group of the inhibitor forms hydrogen bonds with the 2'-hydroxyl of the nicotinamide ribose and the hydroxyl group of Tyr158, a key catalytic residue in the InhA active site nih.gov.

The potency of phthalimide-related compounds as InhA inhibitors is governed by their structural features. The N-aryl substituent plays a crucial role in the binding affinity. The crystal structure of the InhA complex reveals that the N-(3-bromophenyl) group fits into a binding pocket and interacts with hydrophobic residues such as Phe149, Pro193, Leu218, and Val203 nih.gov. The presence and position of the bromine atom on the phenyl ring can influence these hydrophobic interactions, thereby affecting the inhibitory potency. The introduction of electron-withdrawing groups, such as a chloro or trifluoromethyl group, at the meta-position of the phenyl ring has been shown to enhance interactions with these sidechains, leading to increased potency nih.gov.

| Compound Feature | Interaction with InhA | Effect on Potency |

| Amide Carbonyl Oxygen | Hydrogen bonding with Tyr158 and nicotinamide ribose nih.gov | Essential for binding |

| N-(3-Bromophenyl) Group | Hydrophobic interactions with Phe149, Pro193, Leu218, Val203 nih.gov | Contributes to binding affinity |

| Meta-substituents on Phenyl Ring | Enhanced hydrophobic interactions nih.gov | Can increase potency |

Table 1: Structure-Activity Relationships of N-Aryl Amides as InhA Inhibitors

Anti-inflammatory Activity: Insights into Inflammatory Pathways

N-arylphthalimides have been investigated for their anti-inflammatory properties. The mechanism of action is thought to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Studies on N-arylphthalimides, including the closely related N-(4-bromophenyl)phthalimide, have shown a reduction in carrageenan-induced edema, a common model for acute inflammation usp.br. The anti-inflammatory effect of NSAIDs is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation usp.br. It is proposed that N-arylphthalimides, and by extension this compound, exert their anti-inflammatory effects through the inhibition of these COX enzymes usp.brnih.gov.

Further research into phthalimide derivatives has explored their potential as selective COX-2 inhibitors. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors mdpi.com. Docking studies on some phthalimide derivatives have shown favorable binding energy scores with the COX-2 enzyme, suggesting a molecular basis for their anti-inflammatory activity mdpi.com. The specific interactions and the degree of selectivity of this compound for COX-1 versus COX-2 would require further investigation to fully understand its anti-inflammatory profile.

| Compound | Anti-inflammatory Activity | Proposed Mechanism |

| N-phenylphthalimide | 18% reduction in edema usp.br | COX Inhibition usp.br |

| N-(4-bromophenyl)phthalimide | 22% reduction in edema usp.br | COX Inhibition usp.br |

| N-(4-chlorophenyl)phthalimide | 32% reduction in edema usp.br | COX Inhibition usp.br |

| N-(2-nitrophenyl)phthalimide | 67% reduction in edema usp.br | COX Inhibition usp.br |

Table 2: Anti-inflammatory Activity of N-Arylphthalimides

Anticancer/Antiproliferative Activity: Mechanistic Investigations

Recent studies have explored the potential of phthalimide derivatives as anticancer agents by targeting key enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and Vascular Endothelial Growth Factor Receptor 2 (VEGR2). scielo.org.mxnih.gov

DNMT1 Inhibition: DNMT1 is an enzyme responsible for maintaining DNA methylation patterns, and its aberrant activity is linked to the silencing of tumor suppressor genes in cancer. Molecular docking studies have suggested that phthalimide derivatives can bind to the active site of DNMT1. scielo.org.mx A study evaluating various phthalimide derivatives, including a bromo-substituted analog, indicated a greater affinity for DNMT1 than the natural substrate, suggesting a potential inhibitory mechanism. scielo.org.mxmedigraphic.com The interaction is thought to involve the phthalimide core and the substituted phenyl ring engaging with amino acid residues in the catalytic pocket of the enzyme, thereby blocking its methyltransferase activity. A novel phthalimidoalkanamide derivative has also been identified as a DNMT inhibitor. nih.gov

VEGR2 Inhibition: VEGR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Phthalimide-based compounds have been designed as VEGR2 inhibitors. nih.govtandfonline.com Molecular docking simulations have shown that these compounds can bind to the ATP-binding site of the VEGR2 kinase domain. nih.gov The phthalimide structure serves as a scaffold, and the substituted phenyl ring can form crucial interactions with key residues such as Cys919 and Asp1046, similar to known VEGR2 inhibitors like sorafenib. nih.govnih.gov This binding prevents the phosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and angiogenesis.

| Target | Key Interacting Residues | Putative Mechanism of Inhibition |

|---|---|---|

| DNMT1 | Not specifically elucidated for this compound | Binding to the catalytic active site, preventing DNA methylation. scielo.org.mxmedigraphic.com |

| VEGR2 | Cys919, Asp1046, Glu885 | Competitive binding to the ATP-binding pocket, inhibiting kinase activity. nih.govnih.gov |

Phthalimide derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Cell Cycle Modulation: The progression of the cell cycle is regulated by cyclins and cyclin-dependent kinases (CDKs). Some phthalimide-containing compounds have been observed to cause cell cycle arrest at different phases, such as the S phase. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. While the specific effects of this compound on cell cycle proteins have not been detailed, related compounds have been shown to influence the expression and activity of cyclins and CDKs, thereby halting cell proliferation. taylorandfrancis.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Phthalimide derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-9 and caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. Studies on related thiazole-incorporated phthalimide derivatives have shown that they can induce apoptosis through the intrinsic pathway. nih.gov

Anticholinesterase Activity: Understanding Enzyme-Inhibitor Complexes

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Phthalimide derivatives have been investigated as inhibitors of both AChE and BChE. nih.gov

The mechanism of inhibition involves the binding of the phthalimide derivative to the active site of the cholinesterase enzyme. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). Molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives have shown that these compounds can interact with both the CAS and PAS of AChE. nih.gov The phthalimide moiety can engage in π–π stacking interactions with aromatic residues like Trp84 in the PAS, while other parts of the molecule can interact with residues in the CAS. nih.gov For this compound, it is proposed that the bromophenyl ring would fit into the active site gorge, and the phthalimide group would interact with the peripheral site. The differential shape and amino acid composition of the active sites of AChE and BChE could lead to selective inhibition by certain phthalimide derivatives.

| Enzyme | Key Binding Sites | Potential Interactions with this compound |

|---|---|---|

| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Bromophenyl ring in CAS, phthalimide moiety in PAS via π–π stacking. nih.gov |

| Butyrylcholinesterase (BChE) | Wider active site gorge compared to AChE | Binding interactions with key residues in the active site. |

Active Site Interactions and Inhibitor Specificity

The biological activity of N-phenylphthalimide derivatives is intrinsically linked to their ability to interact with the active sites of specific enzymes. The specificity of these inhibitors is determined by the precise nature of the substituent on the phenyl ring and its interactions with amino acid residues within the target's binding pocket.

Computational docking studies on analogous N-phenylphthalimide compounds have provided significant insights into these interactions. For instance, in the context of antimalarial activity, the binding mode of the potent inhibitor 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione within the Qo site of the Plasmodium falciparum cytochrome bc1 complex has been modeled. This model predicts that the phthalimide moiety is crucial for establishing hydrogen bonds with the side chains of glutamic acid (E272) and histidine (H181) residues. nih.govacs.org Furthermore, this core structure is predicted to be in close contact with isoleucine (I147), valine (V146), and proline (P271) residues, while the substituted phenyl ring engages in hydrophobic interactions with other residues like methionine (M295) and leucine (L275). nih.govacs.org

These findings suggest that the this compound scaffold likely orients itself similarly within a target active site, with the phthalimide group acting as a key anchoring point. The bromine atom at the meta-position of the phenyl ring would influence the compound's electronic properties and steric profile, thereby modulating its binding affinity and specificity for the target protein. The nature of these interactions—a combination of hydrogen bonding and hydrophobic contacts—is a common theme in the inhibitor specificity of this class of compounds.

Antimalarial Activity: Targeting Parasitic Pathways

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel therapeutic agents. N-phenylphthalimide derivatives have been investigated as promising candidates, designed as structural surrogates for atovaquone, an established antimalarial drug. nih.govacs.org

Inhibition of Plasmodium falciparum Cytochrome bc1 Complex

The primary molecular target for the antimalarial action of atovaquone and its N-phenylphthalimide analogs is the cytochrome bc1 complex (complex III) in the parasite's mitochondrial electron transport chain. nih.govacs.org This enzyme complex is vital for maintaining the mitochondrial membrane potential. nih.gov Inhibition of this complex disrupts ATP synthesis, leading to parasite death.

Enzymatic assays performed on representative N-phenylphthalimide derivatives confirm this mechanism. The compound 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione demonstrated significant inhibition of the P. falciparum cytochrome bc1 complex enzymatic activity. nih.govacs.org This inhibition disrupts the electron transfer from ubiquinol to cytochrome c, a critical step in cellular respiration. nih.gov Given its structural similarity, this compound is hypothesized to function via the same inhibitory mechanism, targeting the Qo oxidation site of the cytochrome bc1 enzyme complex. nih.gov

| Compound | Concentration | % Inhibition of Cytochrome bc1 | Control Compound | Control Concentration | Control % Inhibition |

|---|---|---|---|---|---|

| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | 70 µM | 74 ± 2% | Atovaquone | 6 µM | 84 ± 1% |

Mechanistic Analysis of Antiparasitic Effects

The antiparasitic effects stemming from cytochrome bc1 inhibition are multifaceted. The primary consequence is the collapse of the mitochondrial membrane potential, which cripples the parasite's energy metabolism. nih.gov Studies on active analogs like 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione show a slow-acting mechanism, which is consistent with the mode of action of atovaquone and typical for mitochondrial inhibitors. nih.govacs.org

Furthermore, the inhibition of the cytochrome bc1 complex has downstream effects on other crucial metabolic pathways. It indirectly affects the function of dihydroorotate dehydrogenase (DHODH), an enzyme that requires an active electron transport chain and is essential for the de novo biosynthesis of pyrimidines in the parasite. nih.govacs.org This dual impact on both respiration and nucleotide synthesis makes the cytochrome bc1 complex an effective antimalarial target. The activity of these phthalimide derivatives has been observed against both drug-sensitive and multidrug-resistant strains of P. falciparum, indicating their potential to overcome existing resistance mechanisms. nih.gov

Hypolipidemic Activity: Receptor Binding and Pathway Modulation

Beyond antiparasitic applications, various N-substituted phthalimide derivatives have been recognized for their hypolipidemic properties, demonstrating an ability to lower plasma cholesterol and triglyceride levels. nih.govresearchgate.netnih.gov Research involving a series of N-arylphthalimides, including the structurally similar N-(4-bromophenyl)phthalimide, has confirmed that this chemical scaffold possesses lipid-lowering activity in animal models. nih.govresearchgate.net

Interaction with HMG-CoA Reductase and Cholesterol Biosynthesis

The precise mechanism for the hypolipidemic activity of N-phenylphthalimides appears to be multifactorial, with evidence pointing towards the inhibition of de novo lipid synthesis. nih.gov A key regulatory enzyme in this process is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the rate-limiting step in cholesterol biosynthesis. mdpi.com While direct enzymatic inhibition studies of this compound on HMG-CoA reductase are not currently available, the observed reduction in plasma cholesterol by related compounds suggests a potential interaction with this pathway. nih.gov

Studies on the analog o-(N-phthalimido)acetophenone showed it significantly lowered serum cholesterol and triglycerides in rodents. nih.gov The proposed mode of action involves blocking the synthesis of lipids and accelerating their excretion. nih.gov This implicates enzymes involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase, as potential targets for this class of compounds. nih.gov

| Compound | Effect on Serum Cholesterol | Effect on Serum Triglycerides |

|---|---|---|

| o-(N-Phthalimido)acetophenone | 57% reduction after 16 days | 44% reduction after 14 days |

| N-(4-methylthiophenyl)phthalimide | 41% reduction | 54% reduction |

Ligand Pose Prediction and Binding Affinity

Predicting the binding pose and affinity of a ligand within a receptor's active site is a critical component of modern drug design. For N-phenylphthalimide derivatives, molecular docking simulations have been instrumental in elucidating potential interactions. As previously discussed in the context of antimalarial activity, the predicted binding of 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione to the cytochrome bc1 complex yielded a ChemPLP score of 63.6, which is comparable to that of the known inhibitor atovaquone. nih.gov

Broader Biological Activity Mechanisms for Phthalimide Derivatives

The phthalimide scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. The mechanisms underlying these activities are varied and depend on the specific substitutions on the phthalimide ring system.

The interaction of phthalimide derivatives with biological macromolecules is governed by a combination of factors inherent to the phthalimide core and the physicochemical properties of its substituents. The planar and aromatic nature of the phthalimide ring allows for various non-covalent interactions, which are fundamental to its biological activity.

Key Interaction Types:

Hydrophobic Interactions: The benzene (B151609) ring of the phthalimide moiety is inherently hydrophobic, facilitating interactions with nonpolar pockets within proteins and enzymes. This is a crucial factor for the binding of many phthalimide-containing drugs to their targets.

π-π Stacking: The electron-rich aromatic system of the phthalimide ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in protein binding sites. These interactions contribute significantly to the stability of the ligand-receptor complex.

Hydrogen Bonding: The two carbonyl groups of the phthalimide structure act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on biomolecules, such as the amide groups of the protein backbone or the side chains of amino acids like arginine, lysine, and serine.

Interactive Data Table: Potential Biomolecular Interactions of Phthalimide Derivatives

| Interaction Type | Phthalimide Moiety Involved | Potential Interacting Biomolecular Residues | Significance in Biological Activity |

| Hydrophobic Interactions | Benzene ring | Leucine, Isoleucine, Valine | Anchoring the molecule within hydrophobic pockets of target proteins. |

| π-π Stacking | Phthalimide aromatic system | Phenylalanine, Tyrosine, Tryptophan | Stabilizing the ligand-protein complex. |

| Hydrogen Bonding | Carbonyl groups | Arginine, Lysine, Serine, Asparagine | Orienting the molecule within the binding site and enhancing affinity. |

| Halogen Bonding | Bromine atom (in analogs) | Carbonyl oxygen, Serine hydroxyl | Can contribute to binding affinity and selectivity. |

The predictable and stable nature of the phthalimide scaffold has led to its use in the fields of molecular recognition and bioconjugation.

In molecular recognition , phthalimide derivatives can be designed to selectively bind to specific biological targets. For instance, computational studies have been employed to explore the interactions between N-substituted phthalimides and the gibberellin receptor GID1A, revealing that the carbonyl groups of the phthalimide fragment can mimic the interactions of the natural ligand. scienceopen.com Such studies provide a framework for designing phthalimide-based molecules with tailored biological activities.

In the realm of bioconjugation , the phthalimide group can be utilized as a chemical handle to attach other molecules, such as fluorescent dyes or therapeutic agents, to biomolecules. For example, 4-azidophthalimide has been repurposed as a "warhead" for post-conjugation reactions with primary amines under physiological conditions. researchgate.netnih.gov This "switchable" conjugation allows for the targeted delivery and exchange of functional molecules on proteins. This reactivity is based on the principle that the phthalimide ring can be opened by nucleophilic attack, a concept also central to the Gabriel synthesis of primary amines.

The chemical properties that make phthalimides useful in these applications also underpin their mechanisms of biological action. The ability to be specifically recognized by a biological target and, in some cases, to react covalently or non-covalently, is fundamental to their therapeutic effects. While direct evidence for this compound is lacking, the established principles of phthalimide chemistry provide a strong basis for understanding its potential biological roles.

Advanced Applications in Organic Synthesis and Material Science

N-(3-Bromophenyl)phthalimide as a Versatile Synthetic Intermediate

The strategic placement of the bromine atom on the phenyl ring makes this compound a versatile precursor for building more elaborate molecular architectures. Its utility spans the creation of complex bioactive molecules and its use as a reagent in modern synthetic methodologies.

Precursor in the Synthesis of Complex Organic Molecules

The bromine atom on the phenyl ring of this compound is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. cymitquimica.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring, enabling the synthesis of a diverse array of complex structures.

For instance, derivatives such as 2-(5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione have been synthesized, showcasing how the bromophenyl moiety can be incorporated into larger heterocyclic systems. acs.org The synthesis of such compounds typically involves the initial preparation of the N-phenylphthalimide core by condensing phthalic anhydride (B1165640) with the corresponding aniline (B41778) (in this case, 3-bromoaniline), followed by further transformations. acs.org Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are particularly effective for transforming the aryl bromide into a new structure by coupling it with various boronic acids. nsf.govd-nb.info This adaptability makes this compound a valuable starting material for creating libraries of compounds for drug discovery and materials science research. nih.gov

Table 1: Examples of Complex Molecules Derived from Phthalimide (B116566) Precursors

This table illustrates the types of complex molecules that can be synthesized using functionalized N-phenylphthalimide intermediates, highlighting the versatility of the phthalimide scaffold.

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| N-Phenyl-Substituted Phthalimides | Condensation of 3-aminophthalic anhydride with substituted anilines | Antimalarial agents | acs.org |

| Isoxazoline and Bispiro Derivatives | [3+2]-Cycloaddition reactions of N-phthalimide substituted tricyclic imides | Anticancer agents | researchgate.net |

| Benzimidazole and Triazole Hybrids | Click-chemistry approach with phthalimide-alkyne intermediates | Anti-schistosomal agents | nih.gov |

Reagent in C-H Functionalization Strategies

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach than traditional cross-coupling reactions. acs.org In this context, the phthalimide group within this compound can serve as a directing group, guiding a metal catalyst to a specific C-H bond to ensure regioselectivity. acs.orgnih.gov

While the amide functionality is a well-established directing group, the phthalimido group has been identified as a particularly robust and effective directing and protecting group in rhodium-catalyzed C-H functionalization reactions. acs.org Its steric bulk and strong electron-withdrawing nature prevent reactions at adjacent sites while enabling functionalization at more distant, unactivated C-H bonds. acs.org The presence of the bromine atom on the phenyl ring provides an additional site for subsequent, orthogonal chemical modifications, allowing for a dual-functionalization strategy. This makes this compound a potentially valuable reagent for building molecular complexity in a controlled and efficient manner.

Derivatization for Enhanced Functionality

The core structure of this compound can be systematically modified to fine-tune its properties for specific applications. This involves both the synthesis of new derivatives and the subsequent study of how these structural changes impact their chemical and physical behavior.

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound primarily leverages the reactivity of the aryl bromide. A common and powerful method is the Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst to couple the aryl bromide with a boronic acid. nsf.gov This reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid partner, thus enabling the introduction of various substituents.

Another strategy involves modifying the phthalimide ring itself. For example, starting with a substituted phthalic anhydride, such as 4-chlorophthalic anhydride, and reacting it with 3-bromoaniline (B18343) would yield a doubly functionalized derivative. Research on related N-phenyl phthalimides has demonstrated the synthesis of a series of compounds by reacting substituted anilines with 3-chlorophthalic anhydride to produce inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. mdpi.com This modular approach allows for the creation of a large library of compounds from simple building blocks, facilitating the exploration of new chemical space.

Table 2: Synthesis of N-Phenyl Phthalimide Derivatives

This table provides examples of synthetic methods used to create various N-phenyl phthalimide derivatives, based on established research.

| Reactants | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Chlorophthalic anhydride, 4-bromo-2,6-difluoroaniline | Glacial acetic acid, reflux | 2-(4-bromo-2,6-difluorophenyl)-4-chloroisoindoline-1,3-dione | 80% | mdpi.com |

| 3-Chlorophthalic anhydride, 4-isopropylaniline | Glacial acetic acid, reflux | 4-chloro-2-(4-isopropylphenyl)isoindoline-1,3-dione | 78% | mdpi.com |

| Phthalic anhydride, 3,4-dichloroaniline | Acetic acid, reflux | 2-(3,4-dichlorophenyl)isoindoline-1,3-dione | N/A | researchgate.net |

Structure-Property Relationship Studies of Derivatives

Structure-property relationship studies are crucial for understanding how molecular architecture influences functionality. For N-phenylphthalimide derivatives, these studies often focus on how substituents on the phenyl ring affect biological activity or material properties. mdpi.com

In medicinal chemistry, for example, the type and position of substituents on the N-phenyl ring can dramatically alter biological activity. Studies on N-phenyl phthalimide analogs as antimalarial agents showed that the presence of an amino group on the phthalimide ring and a methoxy (B1213986) group on the N-phenyl ring resulted in a potent inhibitor of the P. falciparum cytochrome bc1 complex. acs.org Similarly, research on N-substituted 3,4-pyrroledicarboximides as anti-inflammatory agents revealed that varying the substituent on a piperazine (B1678402) moiety attached to the core structure significantly impacted the inhibition of COX-1 and COX-2 enzymes. mdpi.com

In materials science, the electronic nature of substituents influences properties like the HOMO-LUMO gap and thermal stability. For instance, introducing an electron-withdrawing nitro group to the N-phenylphthalimide structure makes it more reactive in electrophilic aromatic substitutions compared to chloro-substituted analogs. The planarity and dihedral angle between the phthalimide core and the N-phenyl ring, which are influenced by the substituents, also affect crystal packing and intermolecular interactions, which are critical for the performance of organic electronic materials. researchgate.net

Applications in Functional Materials

The rigid, planar structure and thermal stability of the phthalimide moiety make it an attractive building block for functional materials. connectjournals.com N-phenylphthalimide derivatives have been investigated for use in polymers and organic light-emitting diodes (OLEDs). researchgate.net

Recent computational studies have highlighted the potential of phthalimide-containing polymers as redox-active materials for all-organic batteries. nih.gov By attaching the phthalimide group to various polymer backbones, researchers can create materials with promising electron transport capabilities. The study predicted that phthalimide-based polymers could achieve an apparent diffusion coefficient for electrons that is orders of magnitude higher than that of standard nitroxide radical-based polymers, making them excellent candidates for anode materials. nih.gov The ability to functionalize the N-phenyl ring of this compound allows for its incorporation as a monomer into polymer chains, offering a pathway to synthesize these advanced energy storage materials. The bromine atom can be converted into a polymerizable group, such as a vinyl or ethynyl (B1212043) group, through standard cross-coupling reactions, further underscoring its utility as a versatile intermediate in materials science.

Integration into Polymer and Dye Industries

The phthalimide structure is a key component in the synthesis of a range of materials for the polymer and dye industries. rsc.org The rigid, planar nature of the phthalimide group can impart desirable properties such as thermal stability and chemical resistance to polymers, while its chromophoric characteristics are exploited in dye synthesis.

Role in Polymer Synthesis

This compound serves as a monomer or an important intermediate in the production of specialty polymers, particularly polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and excellent insulating properties, making them crucial in the aerospace, electronics, and automotive industries. vt.edu

The synthesis of polyimides typically involves a two-step method starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) (PAA) precursor. vt.edu This PAA is then cyclized, often through thermal treatment, to form the final polyimide. vt.edunasa.gov this compound, through chemical modification to introduce amine functionalities, can be used as a monomer in these polymerization reactions. The presence of the bromine atom offers a site for subsequent cross-linking or modification of the polymer, allowing for the fine-tuning of its properties. For instance, incorporating halogenated substituents like bromine can influence properties such as the dielectric constant. researchgate.net

Application in Dye Synthesis

Phthalimide derivatives are used as precursors for various dyes, including azo dyes and disperse dyes. rsc.orggrafiati.com The synthesis often involves modifying the phthalimide structure to create a suitable diazo component, which is then coupled with another aromatic compound to form the final dye molecule. mdpi.com

The bromo-substitution on the phenyl ring of this compound plays a significant role in the properties of the resulting dyes. Halogen atoms can cause shifts in the absorption spectrum of the dye, a phenomenon known as a chromic shift. Specifically, bromo substitution at the 3-position of the phthalimide ring has been observed to result in hypsochromic shifts (a shift to a shorter wavelength), affecting the final color of the dye. grafiati.com Furthermore, the introduction of a bromo group can enhance the dye's fastness properties, such as its resistance to washing and light, due to better dye penetration and covalent fixation with fabrics like cotton. scialert.net

Research into azo dyes synthesized from substituted phthalimides has shown a range of colors and good fastness properties on fabrics like polyester. grafiati.comresearchgate.net The table below summarizes the impact of substituents on the properties of phthalimide-based dyes.

| Dye Class | Substituent Effect | Resulting Property | Fabric Application |

| Azo Disperse Dyes | Bromo substitution on the phthalimide ring | Hypsochromic shift (shift to shorter wavelength) grafiati.com | Polyester/Elastane grafiati.com |

| Azo Disperse Dyes | Increased molecular weight via substitution | Improved sublimation fastness niscpr.res.in | Polyester, Nylon niscpr.res.in |

| Bifunctional Reactive Dyes | Bromo group on the phenyl ring | Good light and wash fastness scialert.net | Cotton scialert.net |

Potential in Organic Electronics

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. Phthalimide derivatives have emerged as promising materials for these applications due to their inherent electronic properties. rsc.org

The electron-accepting nature of the phthalimide group makes it a suitable component for electron transport materials or as a host in the emissive layer of OLEDs. mdpi.com In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the electrodes, which then combine in the emissive layer to produce light. The efficiency of this process depends on the balanced transport of charges and their effective confinement within the emissive layer.

Phthalimide compounds can be incorporated into various layers of an OLED to enhance its performance. google.com They can function as:

Electron Transport Layer (ETL): Facilitating the movement of electrons from the cathode to the emissive layer.

Hole Blocking Layer (HBL): Preventing holes from passing through the emissive layer without recombining with electrons. google.com

Host Material: Forming the matrix for a dopant (emitter) in the emissive layer. google.com